1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)-
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Overview
Description
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)-: is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group and a trimethylphenyl group attached to a propanedione backbone. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- typically involves the reaction of benzoyl chloride with 2,4,6-trimethylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but lacks the trimethylphenyl group.
Avobenzone: Contains a methoxyphenyl group instead of the trimethylphenyl group.
1,2-Propanedione, 1-phenyl-: Similar backbone but different substitution pattern .
Uniqueness
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6477-28-7 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-phenyl-3-(2,4,6-trimethylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-12-9-13(2)18(14(3)10-12)17(20)11-16(19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI Key |
QMZQPUAFYSEKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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